Heptylmagnesium Bromide

Descripción general

Descripción

Synthesis Analysis

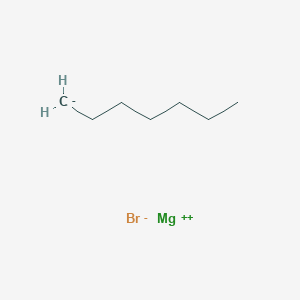

The synthesis of heptylmagnesium bromide typically involves the reaction of heptyl bromide with magnesium metal. This process occurs in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent reaction with moisture or oxygen from the air. The reaction is an example of a Grignard reaction, a key method for forming carbon-metal bonds in organic chemistry.

Molecular Structure Analysis

Heptylmagnesium bromide, like other Grignard reagents, exists in equilibrium between monomeric and dimeric forms in solution. Studies on related organomagnesium bromides using techniques such as X-ray diffraction and NMR spectroscopy have shown that these compounds can form complex structures, often involving coordination of the solvent to the magnesium center. The magnesium in these compounds is typically tetra-coordinate, surrounded by two organic groups and two halide ions in a dimeric form.

Chemical Reactions and Properties

Heptylmagnesium bromide participates in a wide array of chemical reactions. It is known for its role in nucleophilic addition reactions where it adds across the carbon-oxygen double bond of carbonyl compounds to form alcohols. Furthermore, it can be used in coupling reactions to form new carbon-carbon bonds, as well as in the synthesis of other organometallic compounds through transmetalation reactions. The reactivity of heptylmagnesium bromide is influenced by its organometallic nature, offering both nucleophilic and strong basic properties.

Physical Properties Analysis

The physical properties of heptylmagnesium bromide solutions, such as boiling point, melting point, and solubility, are influenced by the ether solvent used. These solutions are highly reactive and sensitive to moisture and air, requiring careful handling under inert conditions. The exact physical properties depend on the concentration and the specific form of the reagent, whether it is in a dimeric or monomeric state in solution.

Chemical Properties Analysis

Chemically, heptylmagnesium bromide exhibits typical Grignard reagent behavior. It acts as a nucleophile in reactions with electrophilic carbon centers, such as those found in carbonyl compounds, allowing for the formation of alcohols, ketones, and other functional groups. Its chemical properties are characterized by its reactivity towards water, carbon dioxide, and other protic substances, with which it reacts vigorously.

For further details on heptylmagnesium bromide and related compounds, including their synthesis, structure, and applications in organic chemistry, please consult the following references:

- (Yajima et al., 1996) - A kinetic study on the reaction of heptylmagnesium bromide with carbon dioxide.

- (Markies et al., 1991) - Investigation on phenylmagnesium bromides and their coordination states.

- (Wellmar et al., 1991) - Structural studies of organomagnesium bromides in solution.

- (Spek et al., 1974) - The crystal structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex.

Aplicaciones Científicas De Investigación

Heptylmagnesium Bromide is a Grignard reagent, which is commonly used in organic chemistry for the synthesis of various organic compounds . Here are some potential applications:

- Bioprocessing : Heptylmagnesium Bromide could be used in bioprocessing applications, possibly in the synthesis of bioactive compounds or intermediates .

- Cell Culture and Transfection : In cell culture and transfection, Heptylmagnesium Bromide might be used in the synthesis of compounds that are used in these processes .

- Cell and Gene Therapy : Heptylmagnesium Bromide could be used in the synthesis of compounds that are used in cell and gene therapy .

- Real-Time PCR : Heptylmagnesium Bromide might be used in the synthesis of compounds that are used in real-time PCR .

- Oligos, Primers, Probes and Genes Cloning : Heptylmagnesium Bromide could be used in the synthesis of compounds that are used in the cloning of oligos, primers, probes, and genes .

Heptylmagnesium Bromide, as a Grignard reagent, has a wide range of applications in organic chemistry . Here are some additional potential applications:

Safety And Hazards

Heptylmagnesium Bromide is classified as an extremely flammable liquid and vapor . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDGXUVWLGHPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptylmagnesium Bromide | |

CAS RN |

13125-66-1 | |

| Record name | 13125-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)